(S)-1-((Difluoromethyl)thio)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((Difluoromethyl)thio)propan-2-amine is a chiral amine compound characterized by the presence of a difluoromethylthio group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((Difluoromethyl)thio)propan-2-amine typically involves the introduction of the difluoromethylthio group to a suitable amine precursor. One common method involves the reaction of a difluoromethylthiolating agent with a chiral amine under controlled conditions. The reaction is usually carried out in the presence of a base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((Difluoromethyl)thio)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
(S)-1-((Difluoromethyl)thio)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-((Difluoromethyl)thio)propan-2-amine involves its interaction with specific molecular targets and pathways The difluoromethylthio group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity
Comparison with Similar Compounds
Similar Compounds
(S)-1-((Trifluoromethyl)thio)propan-2-amine: Similar structure but with a trifluoromethyl group.
(S)-1-((Methylthio)propan-2-amine: Contains a methylthio group instead of difluoromethylthio.
(S)-1-((Ethylthio)propan-2-amine: Features an ethylthio group.
Uniqueness
(S)-1-((Difluoromethyl)thio)propan-2-amine is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H9F2NS |
---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
(2S)-1-(difluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C4H9F2NS/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3/t3-/m0/s1 |
InChI Key |
VWVZSGWNKVDIOU-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CSC(F)F)N |
Canonical SMILES |
CC(CSC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.